1-[(3,5-Dimethoxyphenyl)methyl]pyrrolidine-2-carboxamide
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Overview
Description
1-[(3,5-Dimethoxyphenyl)methyl]pyrrolidine-2-carboxamide is a chemical compound with the molecular formula C13H19NO2 It is characterized by the presence of a pyrrolidine ring attached to a carboxamide group and a 3,5-dimethoxyphenylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-Dimethoxyphenyl)methyl]pyrrolidine-2-carboxamide typically involves the reaction of 3,5-dimethoxybenzyl chloride with pyrrolidine-2-carboxamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-Dimethoxyphenyl)methyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-[(3,5-Dimethoxyphenyl)methyl]pyrrolidine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3,5-Dimethoxyphenyl)methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxamide: A simpler analog without the 3,5-dimethoxyphenylmethyl substituent.
3,5-Dimethoxybenzylamine: Contains the 3,5-dimethoxyphenylmethyl group but lacks the pyrrolidine-2-carboxamide moiety.
N-Methylpyrrolidine-2-carboxamide: A derivative with a methyl group on the nitrogen atom of the pyrrolidine ring.
Uniqueness
1-[(3,5-Dimethoxyphenyl)methyl]pyrrolidine-2-carboxamide is unique due to the combination of the pyrrolidine ring and the 3,5-dimethoxyphenylmethyl substituent, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H20N2O3 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H20N2O3/c1-18-11-6-10(7-12(8-11)19-2)9-16-5-3-4-13(16)14(15)17/h6-8,13H,3-5,9H2,1-2H3,(H2,15,17) |
InChI Key |
IMJCHARONAJMLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCCC2C(=O)N)OC |
Origin of Product |
United States |
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